molecular formula C15H11FO5 B6406155 2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid CAS No. 1261949-50-1

2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6406155
CAS No.: 1261949-50-1
M. Wt: 290.24 g/mol
InChI Key: IRORDKUEWGQCPN-UHFFFAOYSA-N
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Description

2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid: is an organic compound characterized by the presence of a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization and Fluorination: The amino group is converted to a diazonium salt, which is subsequently replaced by a fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 2-(4-Carboxy-3-hydroxyphenyl)-5-methoxybenzoic acid.

    Reduction: 2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzyl alcohol.

    Substitution: 2-(4-Carboxy-3-methoxyphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: It serves as a probe for studying biological processes involving carboxylic acids and fluorinated aromatic compounds.

    Analytical Chemistry: The compound is used as a standard for analytical methods, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The fluorine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity. The methoxy group can modulate the compound’s electronic properties, enhancing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Carboxy-3-chlorophenyl)-5-methoxybenzoic acid
  • 2-(4-Carboxy-3-bromophenyl)-5-methoxybenzoic acid
  • 2-(4-Carboxy-3-iodophenyl)-5-methoxybenzoic acid

Uniqueness

2-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive and selective in certain chemical reactions compared to its halogenated analogs. Additionally, the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Properties

IUPAC Name

4-(2-carboxy-4-methoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-9-3-5-10(12(7-9)15(19)20)8-2-4-11(14(17)18)13(16)6-8/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRORDKUEWGQCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690935
Record name 3'-Fluoro-4-methoxy[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-50-1
Record name 3'-Fluoro-4-methoxy[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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